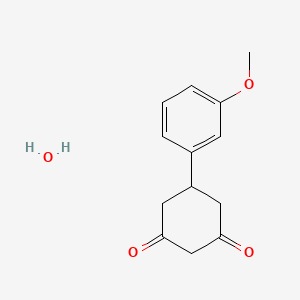

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate

Descripción general

Descripción

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate is a useful research compound. Its molecular formula is C13H16O4 and its molecular weight is 236.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(3-Methoxyphenyl)cyclohexane-1,3-dione hydrate (CAS No. 1255717-24-8) is a cyclohexane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a methoxy group attached to a phenyl ring, which may influence its interaction with biological targets.

- Molecular Formula : C13H16O4

- Molecular Weight : 240.27 g/mol

- Structural Characteristics : The compound consists of a cyclohexane backbone with two carbonyl groups at the 1 and 3 positions and a methoxyphenyl substituent at the 5 position.

Anticancer Properties

Recent studies have highlighted the potential of cyclohexane-1,3-dione derivatives, including this compound, as anticancer agents. Research indicates that these compounds can inhibit the growth of various cancer cell lines through multiple mechanisms:

- c-Met Inhibition : A study identified several derivatives of cyclohexane-1,3-dione as potential inhibitors of the c-Met protein, which is involved in tumor growth and metastasis. Molecular docking studies and in vitro assays demonstrated that specific derivatives exhibited significant cytotoxicity against non-small cell lung cancer (NSCLC) cell lines such as H460 and A549 .

- Structure-Activity Relationship (SAR) : The biological activity of these compounds is closely related to their structural features. Variations in substituents on the cyclohexane ring can lead to significant changes in potency against cancer cells. For example, modifications that enhance hydrogen bonding or steric interactions can improve binding affinity to target proteins .

The proposed mechanism of action for this compound involves:

- Receptor Tyrosine Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs), which are critical for cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Inhibitory Activity

In vitro studies have shown that derivatives of cyclohexane-1,3-dione exhibit varying degrees of inhibitory activity against key enzymes involved in cancer progression. The following table summarizes some findings related to their inhibitory effects:

| Compound | Target Enzyme | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | c-Met | < 1 | H460 |

| Cyclohexane-1,3-dione derivative X | EGFR | 0.5 | A549 |

| Cyclohexane-1,3-dione derivative Y | VEGFR2 | 0.8 | HT29 |

Case Study 1: NSCLC Treatment

A research team investigated a series of cyclohexane-1,3-dione derivatives for their ability to inhibit NSCLC cell growth. Among the tested compounds, several showed promising results in reducing cell viability at low concentrations. The study utilized both molecular dynamics simulations and experimental validations to confirm the efficacy of these compounds .

Case Study 2: Structure Optimization

Another study focused on optimizing the structure of cyclohexane-based compounds through computational modeling techniques. By employing quantitative structure–activity relationship (QSAR) methods, researchers were able to predict the biological activity based on molecular descriptors and refine the chemical structure for enhanced potency against targeted cancer types .

Aplicaciones Científicas De Investigación

Herbicidal Properties

5-(3-Methoxyphenyl)cyclohexane-1,3-dione derivatives have been studied for their herbicidal activity. Research indicates that these compounds can effectively inhibit the growth of certain grass species, making them valuable in agricultural applications as selective herbicides .

Plant Growth Regulation

The compound has shown potential as a plant growth regulator. Its structural characteristics allow it to interact with plant hormonal pathways, promoting or inhibiting growth depending on the concentration and application method .

Biochemistry

In biochemical research, this compound is utilized for studying enzyme inhibition and metabolic pathways due to its diketone structure that can form adducts with nucleophiles such as proteins and nucleic acids .

Medicinal Chemistry

The methoxy group in the phenyl ring enhances the lipophilicity of the compound, which is beneficial for drug design and development. Researchers are investigating its potential as an anti-inflammatory agent and for other therapeutic uses .

Case Studies

Propiedades

IUPAC Name |

5-(3-methoxyphenyl)cyclohexane-1,3-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3.H2O/c1-16-13-4-2-3-9(7-13)10-5-11(14)8-12(15)6-10;/h2-4,7,10H,5-6,8H2,1H3;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKCVPJBIRYSNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2CC(=O)CC(=O)C2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255717-24-8 | |

| Record name | 1,3-Cyclohexanedione, 5-(3-methoxyphenyl)-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.